
Vicriviroc
Overview
Description
Vicriviroc is a small-molecule CCR5 antagonist developed by Schering-Plough (now Merck & Co.) for the treatment of HIV-1 infection. It inhibits viral entry by binding to the CCR5 co-receptor, preventing interaction between HIV-1 gp120 and host cells. This compound exhibits potent antiviral activity against CCR5-tropic (R5) HIV-1 strains, with an IC₅₀ of 0.1–2.0 nM in vitro . Phase II trials demonstrated significant viral load reduction in treatment-experienced patients when combined with optimized background therapy (OBT), achieving a mean decrease of 1.7–2.0 log₁₀ copies/mL at 24 weeks . However, phase III trials in treatment-naïve patients were halted due to inferior efficacy compared to efavirenz-based regimens, though development continued for treatment-experienced populations .
Preparation Methods
The synthesis of Vicriviroc involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Coupling Reactions: The functionalized pyrimidine core is coupled with other intermediates to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form
Chemical Reactions Analysis
Vicriviroc undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, resulting in the formation of alcohol derivatives.
Hydrolysis: Hydrolysis reactions can occur at the ester or amide bonds, resulting in the cleavage of these bonds and the formation of corresponding acids or amines
Scientific Research Applications
Phase 2 Studies
Several phase 2 studies have evaluated the efficacy of vicriviroc in combination with optimized background regimens for treating HIV-1:
-
Efficacy Results :
- In a study involving 118 treatment-experienced subjects, those receiving this compound at doses of 5 mg, 10 mg, and 15 mg demonstrated significant reductions in plasma HIV-1 RNA levels compared to placebo after 14 days and at 24 weeks. The mean changes in HIV-1 RNA levels were as follows:
- Long-Term Efficacy :
Resistance Studies
Resistance to this compound has been a concern in clinical settings. Research from the VICTOR-E1 study identified mutations associated with resistance among treatment-experienced subjects:
- Among 79 this compound-treated subjects, 15 experienced virologic failure, and five had viruses resistant to this compound.
- Sequence analysis revealed multiple amino acid changes in the gp160 envelope protein associated with resistance .
Safety Profile
The safety profile of this compound has been evaluated across multiple studies:
- Adverse events were generally similar between this compound and placebo groups, with grade 3/4 adverse events reported at comparable rates .
- Notably, malignancies were observed in some subjects receiving this compound, raising questions about long-term safety and necessitating further investigation into the drug's relationship with cancer risk .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for optimizing its use:
- This compound is metabolized primarily by the CYP3A4 enzyme; co-administration with ritonavir significantly increases its plasma concentrations, facilitating once-daily dosing .
- Pharmacokinetic studies have established relationships between drug exposure and virologic response, aiding in dose selection for future clinical trials .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
Vicriviroc exerts its effects by noncompetitively binding to a hydrophobic pocket between the transmembrane helices on the extracellular side of C-C chemokine receptor type 5. This allosteric antagonism causes a conformational change in the protein, preventing the binding of glycoprotein 120 to C-C chemokine receptor type 5. As a result, the entry of human immunodeficiency virus into the cell is blocked, thereby inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Similar CCR5 Antagonists
Maraviroc (Pfizer)
- Mechanism & Binding : Maraviroc binds deeply within the CCR5 transmembrane pocket, inducing a unique receptor conformation that inhibits gp120 docking. Structural studies confirm its allosteric inhibition mechanism, distinct from Vicriviroc’s binding mode .
- Efficacy : In the MOTIVATE trials, maraviroc reduced viral load by 1.6–2.0 log₁₀ copies/mL in treatment-experienced patients, comparable to this compound. However, maraviroc received FDA approval in 2007, whereas this compound remains investigational .
- Resistance : Cross-resistance between maraviroc and this compound is rare. Maraviroc-resistant viruses (e.g., with A316T mutations) retain susceptibility to this compound in 97% of cases .
- Safety: Maraviroc’s 5-year safety profile shows malignancy rates of 2.4 events/100 patient-years, aligning with placebo.
Aplaviroc (GlaxoSmithKline)
- Discontinuation : Development halted in 2005 due to severe hepatotoxicity (grade 4 liver enzyme elevations in 4% of patients) .
Cenicriviroc (Tobira Therapeutics)
- Advantages : Dual CCR2/CCR5 inhibition and longer half-life (~40 hours) enable once-daily dosing without ritonavir boosting, unlike this compound, which requires pharmacokinetic enhancers .
- Clinical Progress : Phase III trials ongoing for HIV and NASH .
INCB9471 (Incyte Corporation)
- Similarities to this compound: Both belong to the piperazino-piperidine family and share mechanistic overlap. INCB9471 shows broader antiviral coverage, including drug-resistant isolates, but avoids CYP450 inhibition, reducing drug-drug interaction risks .
Leronlimab (CytoDyn)
- Class Difference: A monoclonal antibody targeting CCR5, unlike small-molecule this compound. Both block CCR5-mediated HIV entry and metastasis (e.g., in breast cancer), with comparable efficacy in preclinical models .
Resistance Profiles and Clinical Implications
- This compound Resistance: Associated with V3 loop mutations (K305R, R315Q, G321E). No signature mutations identified, complicating resistance monitoring .
- Maraviroc Resistance : Linked to A316T and I323V mutations. Resistance often arises in patients with low genetic barrier regimens (e.g., <1 active drug in OBT) .
- Cross-Resistance : Rare between this compound and maraviroc due to divergent binding modes. In one study, 0/20 maraviroc-resistant viruses showed this compound resistance .
Clinical Trial Outcomes
Biological Activity
Vicriviroc (SCH 417690) is an investigational CCR5 antagonist that has shown promise in the treatment of HIV-1 infection, particularly in patients with CCR5-tropic virus. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical trials, resistance patterns, and safety profile.
This compound functions by selectively binding to the CCR5 receptor on the surface of CD4+ T-cells, blocking the entry of HIV-1 that utilizes this coreceptor for infection. This mechanism is crucial as it targets a specific pathway used by certain strains of HIV-1, particularly R5-tropic viruses. Unlike other antiretroviral therapies, this compound does not affect CXCR4-tropic or dual-tropic viruses, making it a targeted option for specific patient populations .
Phase 2 Studies
Several phase 2 studies have demonstrated the efficacy of this compound in treatment-experienced patients:
- ACTG 5211 Study : In this study, participants received this compound at doses of 5 mg, 10 mg, or 15 mg alongside a failing regimen for 24 weeks. Results showed significant reductions in HIV-1 RNA levels compared to placebo:
- VICTOR-E1 Study : This larger trial confirmed the findings of ACTG 5211. Patients receiving this compound (20 mg or 30 mg) achieved a viral load below 50 copies/mL at week 48 at rates of 59% compared to 25% in the placebo group .
Study | Dosage | Viral Load Reduction | Virologic Failure Rate |
---|---|---|---|
ACTG 5211 | 5 mg | -1.51 | 40% |
10 mg | -1.86 | 27% | |
15 mg | -1.68 | 33% | |
VICTOR-E1 | 20 mg | Not specified | Not specified |
30 mg | Not specified | 41% |
Resistance Patterns
Resistance to this compound has been documented, particularly among treatment-experienced patients. In the VICTOR-E1 study, five subjects developed resistance mutations after virologic failure. Analysis revealed multiple amino acid changes in the viral envelope protein (gp160) associated with reduced susceptibility to this compound . The absence of conserved mutation patterns suggests that resistance mechanisms may vary among individuals.
Safety Profile
The safety profile of this compound has been a point of interest due to reports of malignancies among trial participants. In the ACTG study, six malignancies were reported among this compound recipients compared to two in the placebo group . Although these incidents raised concerns regarding a potential link between CCR5 antagonism and cancer risk, further investigation is required to clarify this relationship.
Adverse Events
Adverse events reported during clinical trials were generally similar across treatment groups. Commonly observed grade 3/4 adverse events included gastrointestinal issues and laboratory abnormalities but were not significantly different from those observed with placebo .
Q & A
Basic Research Questions
Q. What experimental designs are most robust for evaluating Vicriviroc’s antiviral efficacy in clinical trials?
this compound’s efficacy in HIV treatment has been assessed through randomized, double-blind, placebo-controlled trials with optimized background antiretroviral regimens. Key elements include stratification by viral tropism (CCR5-tropic vs. dual/mixed [DM] virus) and monitoring virologic endpoints (e.g., HIV-1 RNA reduction) at critical intervals (e.g., day 14, week 24). For example, ACTG A5211 used a 48-week follow-up with tropism reassessment via enhanced-sensitivity assays to refine patient selection . Methodologically, early-phase trials often include dose-ranging arms (e.g., 5–30 mg daily) to establish pharmacokinetic-pharmacodynamic relationships .
Q. How do tropism assays influence this compound trial outcomes, and what are their limitations?
Tropism assays (e.g., original vs. enhanced-sensitivity assays) determine eligibility for CCR5 antagonist therapy by identifying R5-tropic virus. In ACTG A5211, subjects reclassified as DM-tropic using enhanced assays showed reduced virologic responses, highlighting the assay’s predictive value. However, false-negative tropism results may occur due to viral diversity or assay sensitivity thresholds, necessitating repeat testing at screening and study entry .
Q. What pharmacokinetic properties of this compound are critical for dosing optimization?
this compound’s pharmacokinetics support once-daily dosing due to its long half-life (~30 hours). Key parameters include bioavailability, protein binding, and interactions with ritonavir-boosted protease inhibitors (PI/r), which enhance exposure. Phase II trials (e.g., VICTOR-E1) explored higher doses (20–30 mg) to maximize viral suppression in treatment-experienced patients, guided by trough concentration (Ctrough) targets .
Advanced Research Questions
Q. How can contradictory data on this compound’s virologic failure rates be reconciled across studies?
Discrepancies in virologic failure rates (e.g., 27%–40% at 10–15 mg vs. 86% in placebo) often stem from differences in baseline viral tropism, assay sensitivity, or background regimen potency. For instance, ACTG A5211 identified DM-tropic virus in 29% of virologic failures, suggesting tropism shifts as a key confounder. Advanced analyses should incorporate longitudinal tropism testing and resistance phenotyping (e.g., maximal percentage inhibition [MPI] assays) to distinguish drug failure from viral escape .
Q. What molecular mechanisms underlie this compound resistance, and how can they be detected?
Resistance to this compound is rare but associated with reduced MPI in phenotypic assays rather than classical IC50 shifts. Genotypic analyses of envelope glycoproteins (gp160) reveal mutations in variable loops (V1/V2, V3, V4), though no consistent signature exists. Clonal sequencing of HIV-1 isolates from virologic failures is recommended to identify quasispecies heterogeneity and track emergent resistance .
Q. What conformational dynamics of this compound impact its CCR5 binding and antiviral activity?
this compound’s 3D structure, characterized via DFT calculations and NMR spectroscopy, shows conformational flexibility in its piperazine and piperidine rings. The planar amido group adopts multiple rotameric states, influencing receptor interactions. These findings inform structure-activity relationship (SAR) studies for designing analogs with improved CCR5 affinity and reduced off-target effects (e.g., hERG channel inhibition) .
Q. How do long-term safety profiles of this compound compare to other CCR5 antagonists?
Three-year follow-up data from ACTG A5211 show sustained virologic suppression (49% without rebound) and comparable adverse event rates to placebo, except for malignancies (6 vs. 2 cases), whose causality remains uncertain. Methodologically, post-marketing surveillance and nested case-control studies are needed to assess malignancy risks in broader populations .
Q. Methodological Considerations
- Data Analysis : Use mixed-effects models to account for repeated measures (e.g., HIV-1 RNA trajectories) and censored data (e.g., dropout rates). Sensitivity analyses should address assay variability in tropism testing .
- Toxicology : Adhere to OECD GIVIMP guidelines for in vitro/in vivo studies, emphasizing dose-response assessments and chemically defined test materials .
- Structural Studies : Combine computational (e.g., B3LYP/6-31G(d) level DFT) and experimental (NMR, X-ray) approaches to resolve this compound’s conformational ensembles .
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJJQCETWNEU-CYFREDJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897719 | |
Record name | Vicriviroc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell. | |
Record name | Vicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
306296-47-9, 394730-30-4 | |
Record name | Vicriviroc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306296-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vicriviroc [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCH-D (Old RN) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vicriviroc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VICRIVIROC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.